molecular formula C9H11N3 B11919185 1,6-Dimethyl-1H-indazol-5-amine

1,6-Dimethyl-1H-indazol-5-amine

Cat. No.: B11919185
M. Wt: 161.20 g/mol
InChI Key: FGXHWLDWOJRDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often involve heating the mixture to facilitate the formation of the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

1,6-Dimethyl-1H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-indazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Another indazole derivative with similar structural features.

    2-Methyl-1H-indazole: Differing in the position of the methyl group.

    5-Amino-1H-indazole: Similar in having an amino group but lacking the methyl groups.

Uniqueness

1,6-Dimethyl-1H-indazol-5-amine is unique due to the presence of two methyl groups at positions 1 and 6, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other indazole derivatives .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,6-dimethylindazol-5-amine

InChI

InChI=1S/C9H11N3/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,10H2,1-2H3

InChI Key

FGXHWLDWOJRDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.